Metabolic Yield vs. Parent Drug in Authentic Urine Specimens
1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid (M13) is the predominant urinary biomarker for NM-2201 (CBL-2201) intake, whereas the parent drug is undetectable. In a controlled in vivo study, M13 was identified as the major metabolite in urine, with the parent compound NM-2201 completely absent [1]. This establishes a clear, quantitative advantage for analytical sensitivity.
| Evidence Dimension | Detection status in post-ingestion urine |
|---|---|
| Target Compound Data | Detected as the predominant metabolite |
| Comparator Or Baseline | NM-2201 (Parent Drug) |
| Quantified Difference | Not detected |
| Conditions | In vivo human urine analysis following NM-2201 intake, analyzed by LC-MS/MS after β-glucuronidase hydrolysis |
Why This Matters
This confirms that a reference standard for the parent drug is useless for urine screening; procurement of the 3-carboxyindole metabolite standard is mandatory for forensic laboratories to avoid false negatives.
- [1] Diao, X., Carlier, J., Zhu, M., & Huestis, M. A. (2017). In vitro and in vivo human metabolism of a new synthetic cannabinoid NM-2201 (CBL-2201). Forensic Toxicology, 35, 240-251. View Source
